Cas no 2219313-57-0 (3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid)
![3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid structure](https://www.kuujia.com/scimg/cas/2219313-57-0x500.png)
3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3',4',5',6'-四(3,5-二羧基苯基)-[1,1':2',1''-三苯基]-3,3'',5,5''-四羧酸
- 3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
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- Inchi: 1S/C54H30O24/c55-43(56)25-1-19(2-26(13-25)44(57)58)37-38(20-3-27(45(59)60)14-28(4-20)46(61)62)40(22-7-31(49(67)68)16-32(8-22)50(69)70)42(24-11-35(53(75)76)18-36(12-24)54(77)78)41(23-9-33(51(71)72)17-34(10-23)52(73)74)39(37)21-5-29(47(63)64)15-30(6-21)48(65)66/h1-18H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)
- InChI Key: QQXKROOCFHISOK-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C(=O)O)C=C(C=1)C1C(C2C=C(C(=O)O)C=C(C(=O)O)C=2)=C(C2C=C(C(=O)O)C=C(C(=O)O)C=2)C(C2C=C(C(=O)O)C=C(C(=O)O)C=2)=C(C2C=C(C(=O)O)C=C(C(=O)O)C=2)C=1C1C=C(C(=O)O)C=C(C(=O)O)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 24
- Heavy Atom Count: 78
- Rotatable Bond Count: 18
- Complexity: 1840
- XLogP3: 6
- Topological Polar Surface Area: 448
3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1271726-1g |
3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid |
2219313-57-0 | 98% | 1g |
$350.0 | 2025-02-27 |
3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid Related Literature
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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5. Water
Additional information on 3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid
Comprehensive Analysis of 3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid (CAS No. 2219313-57-0)
The compound 3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid (CAS No. 2219313-57-0) is a highly specialized organic molecule with significant potential in advanced material science and pharmaceutical research. Its intricate structure, featuring multiple carboxyl groups and aromatic rings, makes it a versatile building block for metal-organic frameworks (MOFs), supramolecular chemistry, and drug delivery systems. Researchers are increasingly interested in this compound due to its unique properties, such as high thermal stability and tunable porosity, which align with current trends in sustainable chemistry and green synthesis.
One of the most compelling applications of 3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid lies in the development of porous materials for gas storage and separation. With the global focus on carbon capture and hydrogen storage, this compound's ability to form stable MOFs with high surface areas has garnered attention. Its multidentate ligand structure allows for precise control over pore size and functionality, addressing key challenges in clean energy technologies. Additionally, its potential in catalysis and sensor development is being explored, particularly for environmental monitoring and industrial processes.
In the pharmaceutical sector, the polycarboxylic acid groups of 3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid offer opportunities for drug conjugation and targeted therapy. Its biocompatibility and ability to form stable complexes with metal ions are being investigated for anticancer agents and diagnostic imaging. Recent studies highlight its role in nanomedicine, where its structural rigidity and functional groups enable precise drug loading and release mechanisms. This aligns with the growing demand for personalized medicine and theranostic platforms.
Synthetic routes to 3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid often involve Suzuki coupling and ester hydrolysis, with optimization efforts focusing on atom economy and solvent reduction. These methods resonate with the principles of green chemistry, a topic frequently searched in academic and industrial circles. The compound's purity and yield are critical for reproducibility, making analytical techniques like HPLC and mass spectrometry essential tools for quality control. Researchers also emphasize the importance of computational modeling to predict its behavior in complex systems.
From a commercial perspective, 3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid is gaining traction in the specialty chemicals market. Its scalability and compatibility with high-throughput screening methods make it attractive for material discovery pipelines. Suppliers and manufacturers are increasingly listing this compound in catalogs, responding to the surge in demand for functional materials and smart polymers. As industries prioritize innovation and sustainability, this molecule is poised to play a pivotal role in next-generation technologies.
In conclusion, 3',4',5',6'-Tetrakis(3,5-dicarboxyphenyl)-[1,1':2',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid (CAS No. 2219313-57-0) represents a cutting-edge compound with multidisciplinary applications. Its relevance to energy storage, healthcare, and environmental science ensures its prominence in contemporary research. As scientists continue to unravel its potential, this molecule is expected to contribute significantly to solving global challenges in resource efficiency and biocompatibility.
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